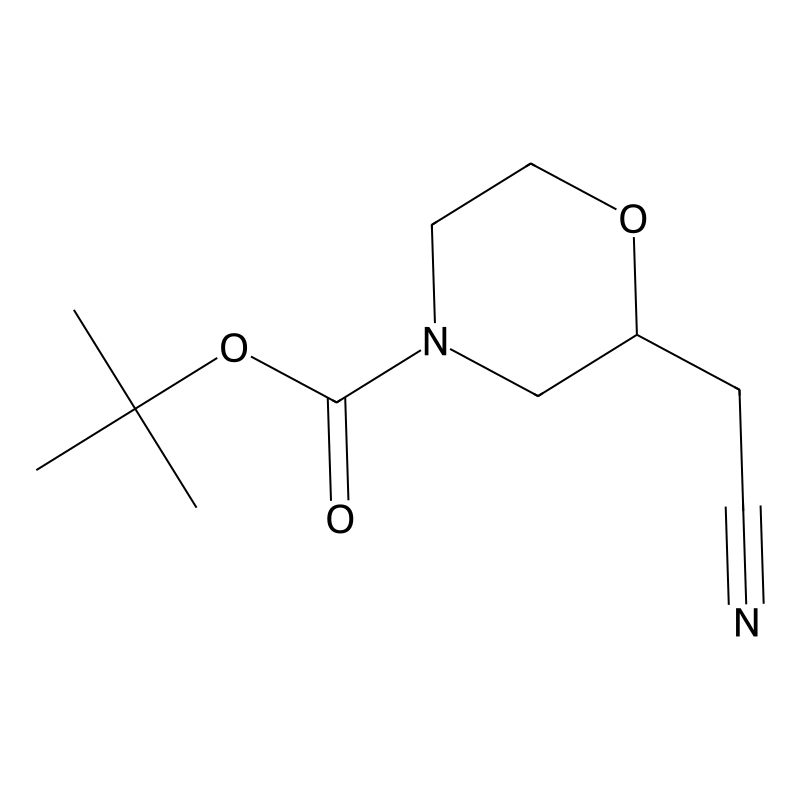

Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate (CAS 259180-69-3) is a highly versatile, orthogonally protected morpholine building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), particularly kinase and BET bromodomain inhibitors. Structurally, it features a lipophilic tert-butyloxycarbonyl (Boc) protecting group that masks the secondary amine, paired with a reactive cyanomethyl moiety at the 2-position. This specific configuration provides a stable, easily processable precursor that can be selectively reduced to the corresponding 2-(2-aminoethyl)morpholine derivative. For procurement professionals and process chemists, this compound offers a highly stable, crystalline-like handling profile with excellent solubility in standard organic solvents, making it a superior choice for scalable, multi-step synthetic workflows compared to its unprotected or pre-reduced analogs .

Research Fit

Substituting this specific Boc-protected cyanomethyl intermediate with either the unprotected morpholine or the downstream primary amine (CAS 259180-78-4) introduces significant process liabilities. Unprotected morpholines exhibit high aqueous solubility, which severely complicates liquid-liquid extractions and leads to substantial yield losses during standard aqueous workups. Conversely, procuring the pre-reduced primary amine directly exposes the supply chain to material degradation; primary alkyl amines are highly susceptible to atmospheric oxidation and rapid carbamate formation upon exposure to ambient CO2. Furthermore, utilizing alternative protecting groups, such as N-benzyl, compromises orthogonal stability, as the rigorous catalytic hydrogenation conditions required to reduce the nitrile often result in competitive deprotection of the benzyl group. Therefore, the exact Boc-protected cyanomethyl configuration is essential for maintaining high process yields, ensuring long-term storage stability, and enabling chemoselective downstream modifications[1].

Substitution Risk

Superior Shelf-Life and Stability vs. Downstream Amine

For bulk procurement, sourcing the cyanomethyl intermediate is highly preferred over directly purchasing the downstream primary amine (tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate, CAS 259180-78-4). Primary alkyl amines are susceptible to atmospheric oxidation and rapid reaction with ambient CO2 to form carbamate salts, reducing effective titer over time. The cyanomethyl derivative exhibits excellent long-term stability (>12 months at 2-8 °C) without requiring rigorous inert atmosphere handling, ensuring consistent batch-to-batch reproducibility when reduced immediately prior to use .

| Evidence Dimension | Atmospheric stability and shelf-life |

| Target Compound Data | >12 months stability at 2-8 °C with no significant degradation |

| Comparator Or Baseline | tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate (CAS 259180-78-4) |

| Quantified Difference | Prevents the 5-15% titer loss typically observed in primary amines due to CO2 absorption and oxidation over 6 months. |

| Conditions | Standard warehouse/laboratory storage (2-8 °C, ambient atmosphere) |

Procuring the stable nitrile precursor minimizes waste and ensures exact stoichiometric accuracy in subsequent coupling steps, which is critical for high-yield pharmaceutical manufacturing.

Orthogonal Stability During Nitrile Reduction vs. N-Benzyl Protection

When selecting a protected 2-(cyanomethyl)morpholine building block, the N-Boc variant offers distinct advantages over the N-benzyl analog. The conversion of the cyanomethyl group to the required 2-aminoethyl linker typically involves catalytic hydrogenation (e.g., Raney Ni or Pd/C). The N-Boc group is completely stable to these reductive conditions, whereas N-benzyl groups are prone to competitive hydrogenolysis, leading to unwanted free morpholine impurities. This orthogonality allows for clean, quantitative reduction to the primary amine while keeping the secondary morpholine nitrogen fully masked for subsequent selective acylations [1].

| Evidence Dimension | Protecting group stability under catalytic hydrogenation |

| Target Compound Data | ~100% Boc retention during nitrile reduction |

| Comparator Or Baseline | 4-Benzyl-2-(cyanomethyl)morpholine |

| Quantified Difference | Eliminates the 10-30% competitive deprotection side-reactions seen with N-benzyl groups under H2/Pd conditions. |

| Conditions | Catalytic hydrogenation (e.g., H2, Raney Ni or Pd/C in alcoholic solvent) |

Eliminates the need for complex chromatographic separation of deprotected side-products, directly improving process yield and scalability.

Enhanced Organic Phase Partitioning vs. Unprotected Morpholine

The presence of the lipophilic tert-butyl carbamate (Boc) group significantly alters the partition coefficient of the molecule compared to unprotected 2-(cyanomethyl)morpholine. During aqueous workups in multi-step syntheses, the unprotected morpholine derivative suffers from high aqueous solubility, leading to poor extraction recoveries and requiring exhaustive extraction with toxic solvents like chloroform. In contrast, the N-Boc protected target compound partitions cleanly into standard, environmentally preferable organic solvents like ethyl acetate or 2-methyltetrahydrofuran, routinely achieving >95% recovery in a single extraction step [1].

| Evidence Dimension | Organic extraction recovery during aqueous workup |

| Target Compound Data | >95% recovery in standard organic solvents (e.g., EtOAc) |

| Comparator Or Baseline | Unprotected 2-(cyanomethyl)morpholine |

| Quantified Difference | >30% improvement in single-pass extraction yield and elimination of halogenated solvent requirements. |

| Conditions | Standard liquid-liquid extraction (aqueous/organic) |

Streamlines downstream processing and significantly reduces solvent waste and labor costs in large-scale synthesis.

Validated Precursor for High-Affinity BET Inhibitor Scaffolds

Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate is a validated, critical building block in the synthesis of advanced pyridinone dicarboxamide-based BET bromodomain inhibitors. The cyanomethyl group serves as a precise two-carbon homologation handle that, upon reduction, provides the exact spatial geometry required for the 2-aminoethyl linker to interact with the BET binding pocket. Substituting this with a one-carbon (cyano) or three-carbon (cyanopropyl) analog disrupts the optimal hydrogen-bonding network, resulting in a drastic loss of target affinity [1].

| Evidence Dimension | Structural suitability for BET inhibitor linker geometry |

| Target Compound Data | Optimal 2-carbon linker generation (via reduction) for nanomolar BET binding |

| Comparator Or Baseline | 1-carbon or 3-carbon morpholine analogs |

| Quantified Difference | Maintains optimal binding pocket geometry, avoiding the >10-fold drop in IC50 associated with incorrect linker lengths. |

| Conditions | Structure-activity relationship (SAR) optimization in BET bromodomain assays |

Ensures the synthesized API maintains the precise steric and electronic profile required for high-efficacy target engagement.

Synthesis of BET Bromodomain Inhibitors

As validated in patent literature, this compound is a critical precursor for generating the 2-aminoethyl morpholine linker required in advanced pyridinone dicarboxamide BET inhibitors. The orthogonal Boc protection allows for clean reduction and subsequent coupling to the core scaffold without interfering side reactions [1].

Late-Stage Primary Amine Generation in API Manufacturing

Ideal for large-scale workflows where the primary amine is needed but cannot be stored long-term due to CO2-induced degradation. The stable cyanomethyl group acts as a reliable "masked" amine that can be reduced in situ or immediately prior to reductive amination or amide bond formation steps .

Development of Substituted Morpholine Libraries

Highly suitable for parallel synthesis and medicinal chemistry library generation. The Boc group ensures excellent solubility in standard organic solvents (like EtOAc and DCM), facilitating automated liquid handling and high-recovery aqueous workups compared to unprotected morpholine analogs [2].

Application Fit Matrix

XLogP3

Explore Compound Types